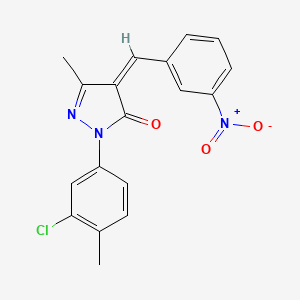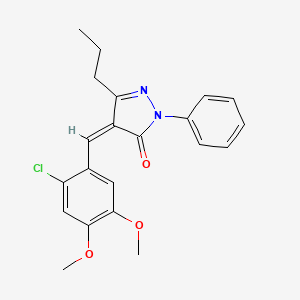![molecular formula C27H24N2O4 B5915617 ethyl 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoate](/img/structure/B5915617.png)
ethyl 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoate, also known as ethyl 4-[N-(2-cinnamoylamino-3-phenylacryloyl)-N-phenylamino]benzoate, is a synthetic compound that has been the focus of several scientific studies. This compound belongs to the class of benzamides and is known for its potential applications in the field of medicine and biotechnology.
Mecanismo De Acción
The mechanism of action of ethyl 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoate 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. This compound has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
Ethyl 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoate has been shown to exhibit significant anti-inflammatory and analgesic effects in animal models. It has also been found to possess potent antitumor activity against several cancer cell lines. In addition, this compound has been shown to exhibit antioxidant activity and to protect against oxidative stress-induced damage in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoate 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoate in lab experiments is its potent anti-inflammatory and analgesic effects. This compound can be used to study the mechanisms of inflammation and pain, as well as to develop new therapies for these conditions. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for the study of ethyl 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoate 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoate. One potential direction is to investigate its potential applications in the treatment of inflammatory and pain-related disorders, such as arthritis and neuropathic pain. Another direction is to study its potential as an anticancer agent and to develop new therapies for cancer based on this compound. Additionally, further research is needed to elucidate the mechanism of action of this compound and to determine its potential toxicity in vivo.
Métodos De Síntesis
The synthesis of ethyl 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoate 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoate involves the reaction of ethyl 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoate 4-aminobenzoate with cinnamoyl chloride and N-phenylacrylamide in the presence of a base. The reaction proceeds through an amide bond formation between the amine group of ethyl 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoate 4-aminobenzoate and the carbonyl group of cinnamoyl chloride. This is followed by a Michael addition reaction between the enamine formed from N-phenylacrylamide and the α,β-unsaturated carbonyl group of the cinnamoyl moiety.
Aplicaciones Científicas De Investigación
Ethyl 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoate has been the subject of several scientific studies due to its potential applications in the field of medicine and biotechnology. This compound has been shown to exhibit significant anti-inflammatory and analgesic effects in animal models. It has also been found to possess potent antitumor activity against several cancer cell lines.
Propiedades
IUPAC Name |
ethyl 4-[[(E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-2-33-27(32)22-14-16-23(17-15-22)28-26(31)24(19-21-11-7-4-8-12-21)29-25(30)18-13-20-9-5-3-6-10-20/h3-19H,2H2,1H3,(H,28,31)(H,29,30)/b18-13+,24-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMYLFGQGJSTDD-OWCMYSEVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-{[(2E)-3-phenyl-2-{[(2E)-3-phenylprop-2-enoyl]amino}prop-2-enoyl]amino}benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-propyn-1-yl)-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5915538.png)
![5-[4-(benzyloxy)-3-bromobenzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5915545.png)
![5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5915553.png)

![2-bromo-N-{2-(2-furyl)-1-[(1-naphthylamino)carbonyl]vinyl}benzamide](/img/structure/B5915573.png)
![2-chloro-5-(5-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5915578.png)

![3-(4-chlorophenyl)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B5915601.png)

![N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-3-phenylacrylamide](/img/structure/B5915610.png)
![(4-bromo-2-{[1-(4-chlorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5915618.png)
![N-{2-(3,4-dimethoxyphenyl)-1-[(4-methyl-1-piperazinyl)carbonyl]vinyl}-2-thiophenecarboxamide](/img/structure/B5915622.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide](/img/structure/B5915623.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915631.png)